Laurolitsine
Laurolitsine
Laurolistine is an aporphine alkaloid that is noraporphine substituted by hydroxy groups at positions 2 and 9 and methoxy groups at positions 1 and 10. Isolated from Litsea glutinosa and Lindera chunii, exhibits inhibitory activity against HIV-1 integrase. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is a member of phenols, an aromatic ether and an aporphine alkaloid. It derives from an aporphine.
Brand Name:
Vulcanchem
CAS No.:
5890-18-6
VCID:
VC0191710
InChI:
InChI=1S/C18H19NO4/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3/t12-/m0/s1
SMILES:
COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O
Molecular Formula:
C18H19NO4
Molecular Weight:
313.3 g/mol
Laurolitsine
CAS No.: 5890-18-6
Natural Products
VCID: VC0191710
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
CAS No. | 5890-18-6 |
---|---|
Product Name | Laurolitsine |
Molecular Formula | C18H19NO4 |
Molecular Weight | 313.3 g/mol |
IUPAC Name | (6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol |
Standard InChI | InChI=1S/C18H19NO4/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3/t12-/m0/s1 |
Standard InChIKey | KYVJVURXKAZJRK-LBPRGKRZSA-N |
Isomeric SMILES | COC1=C(C=C2C[C@H]3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O |
SMILES | COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O |
Canonical SMILES | COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O |
Boiling Point | 453.15°C (rough estimate) |
Melting Point | 138-140 ºC |
Physical Description | Solid |
Description | Laurolistine is an aporphine alkaloid that is noraporphine substituted by hydroxy groups at positions 2 and 9 and methoxy groups at positions 1 and 10. Isolated from Litsea glutinosa and Lindera chunii, exhibits inhibitory activity against HIV-1 integrase. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is a member of phenols, an aromatic ether and an aporphine alkaloid. It derives from an aporphine. |
Synonyms | Norboldine; (S)-5,6,6a,7-Tetrahydro-1,10-dimethoxy-4H-dibenzo[de,g]quinoline-2,9-diol |
Reference | 1. Fuentes-Barros G, Castro-Saavedra S, Liberona L, Acevedo-Fuentes W, Tirapegui C, Mattar C, Cassels BK. Variation of the alkaloid content of Peumus boldus (boldo). Fitoterapia. 2018 Jun;127:179-185. doi: 10.1016/j.fitote.2018.02.020. Epub 2018 Feb 14. PMID: 29454020. 2. Chiou CM, Lin CT, Huang WJ, Chang YM, Ho YJ, Su MJ, Lee SS. Semisynthesis and myocardial activity of thaliporphine N-homologues. J Nat Prod. 2013 Mar 22;76(3):405-12. doi: 10.1021/np3007765. Epub 2013 Jan 10. PMID: 23305495. 3. Teng CM, Hsueh CM, Chang YL, Ko FN, Lee SS, Liu KC. Antiplatelet effects of some aporphine and phenanthrene alkaloids in rabbits and man. J Pharm Pharmacol. 1997 Jul;49(7):706-11. doi: 10.1111/j.2042-7158.1997.tb06096.x. PMID: 9255715. |
PubChem Compound | 22179 |
Last Modified | Nov 11 2021 |
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